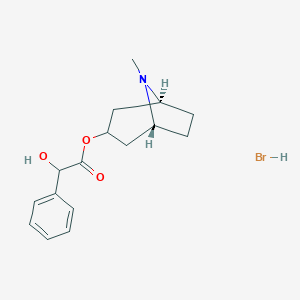

Bromhydrate d'homatropine

Vue d'ensemble

Description

Le bromhydrate d'homatropine est un composé anticholinergique qui agit comme un antagoniste des récepteurs muscariniques de l'acétylcholine. Il est couramment utilisé en ophtalmologie pour induire la mydriase (dilatation de la pupille) et la cycloplégie (paralysie du muscle ciliaire), ainsi qu'en association avec l'hydrocodone pour le soulagement symptomatique de la toux .

Applications De Recherche Scientifique

Homatropine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for quality control and calibration.

Medicine: Utilized in ophthalmology for diagnostic procedures requiring pupil dilation and in combination with hydrocodone for cough suppression

Industry: Applied in the pharmaceutical industry for the production of anticholinergic drugs.

Mécanisme D'action

Target of Action

Homatropine hydrobromide primarily targets muscarinic acetylcholine receptors . These receptors mediate various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins .

Mode of Action

Homatropine hydrobromide acts as an antagonist at muscarinic acetylcholine receptors . It blocks the response of the iris sphincter muscle and the accommodative muscle of the ciliary body to cholinergic stimulation . This results in dilation (mydriasis) and paralysis of accommodation (cycloplegia) .

Biochemical Pathways

By blocking muscarinic receptors and cholinergic signaling pathways, homatropine hydrobromide affects the parasympathetic nervous system . This leads to typical anticholinergic effects, such as mydriasis and cycloplegia .

Pharmacokinetics

It’s known that the compound is used topically, and systemic absorption can be minimized by applying pressure over the lacrimal sac for 1 to 3 minutes after instillation .

Result of Action

The molecular and cellular effects of homatropine hydrobromide’s action include the dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia) . Other effects that could apply to homatropine include inhibition of secretions, tachycardia, relaxation of smooth muscle, and central nervous effects including excitation .

Action Environment

The action, efficacy, and stability of homatropine hydrobromide can be influenced by various environmental factors. For instance, the compound’s effect can be influenced by the pigmentation of the iris, with heavily pigmented irides potentially requiring increased doses . .

Méthodes De Préparation

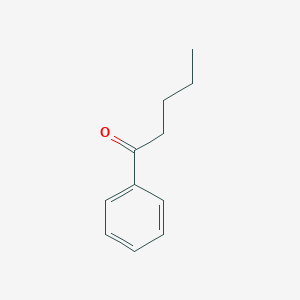

Voies de synthèse et conditions de réaction : La synthèse du bromhydrate d'homatropine implique l'estérification de la tropine avec l'acide mandélique, suivie de la salification avec l'acide bromhydrique. Une méthode comprend la réaction de la tropine avec le chlorure d'acide mandélique O-formyl, suivie d'une hydrolyse acide et d'une salification ultérieure avec l'acide bromhydrique .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'utilisation de solvants non toxiques et de conditions de réaction douces pour garantir un rendement élevé et une rentabilité. Le procédé évite l'utilisation du benzène et utilise le dichlorométhane et la triéthylamine comme solvants et catalyseurs, respectivement .

Analyse Des Réactions Chimiques

Types de réactions : Le bromhydrate d'homatropine subit principalement des réactions d'estérification et d'hydrolyse. Il peut également participer à des réactions de substitution en raison de la présence du groupe fonctionnel ester.

Réactifs et conditions courantes :

Estérification : Tropine et chlorure d'acide mandélique en présence d'une base telle que la triéthylamine.

Hydrolyse : Conditions acides utilisant l'acide bromhydrique.

Principaux produits :

Estérification : Formation d'ester d'homatropine.

Hydrolyse : Formation de this compound

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour le contrôle qualité et l'étalonnage.

Médecine : Utilisé en ophtalmologie pour les procédures diagnostiques nécessitant une dilatation de la pupille et en association avec l'hydrocodone pour la suppression de la toux

Industrie : Appliqué dans l'industrie pharmaceutique pour la production de médicaments anticholinergiques.

5. Mécanisme d'action

Le this compound agit comme un antagoniste compétitif des récepteurs muscariniques de l'acétylcholine. En bloquant ces récepteurs, il inhibe le système nerveux parasympathique, ce qui conduit à des effets tels que la dilatation de la pupille, la réduction des sécrétions et la relaxation des muscles lisses. Le groupe aromatique volumineux du composé remplace le groupe acétyle de l'acétylcholine, empêchant le neurotransmetteur de se lier à son récepteur .

Composés similaires :

Atropine : Un autre agent anticholinergique ayant des effets similaires mais une durée d'action plus longue.

Scopolamine : Utilisée pour le mal des transports et ayant un mécanisme d'action similaire.

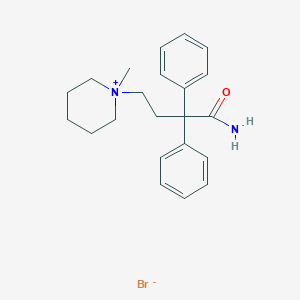

Méthylbromure d'homatropine : Un dérivé ayant des propriétés anticholinergiques similaires mais une pharmacocinétique différente.

Unicité : Le this compound est unique en raison de sa durée d'action plus courte par rapport à l'atropine, ce qui le rend plus adapté aux procédures diagnostiques en ophtalmologie. De plus, sa combinaison avec l'hydrocodone pour la suppression de la toux est une application distinctive .

Comparaison Avec Des Composés Similaires

Atropine: Another anticholinergic agent with similar effects but longer duration of action.

Scopolamine: Used for motion sickness and has a similar mechanism of action.

Homatropine Methylbromide: A derivative with similar anticholinergic properties but different pharmacokinetics.

Uniqueness: Homatropine hydrobromide is unique due to its shorter duration of action compared to atropine, making it more suitable for diagnostic procedures in ophthalmology. Additionally, its combination with hydrocodone for cough suppression is a distinctive application .

Propriétés

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSGTFTVBLXELC-MOTQWOLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045099 | |

| Record name | Homatropine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-56-9 | |

| Record name | Homatropine hydrobromide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homatropine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homatropine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMATROPINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEW7469QZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one](/img/structure/B195892.png)

![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)